molecular formula C12H14N2O6 B1346614 Dinoterb acetate CAS No. 3204-27-1

Dinoterb acetate

Cat. No.: B1346614
CAS No.: 3204-27-1
M. Wt: 282.25 g/mol
InChI Key: BMJYKXALMDAIEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoterb acetate is synthesized through a series of chemical reactions involving the nitration of tert-butylphenol followed by esterification. The general synthetic route includes:

    Nitration: Tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.

    Esterification: The nitrated product is then esterified with acetic anhydride in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid and sulfuric acid.

    Purification: The nitrated intermediate is purified through recrystallization or distillation.

    Esterification: Large-scale esterification is carried out in industrial reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dinoterb acetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products:

    Oxidation Products: Various carboxylic acids and quinones.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Halogenated or sulfonated derivatives depending on the reagents used.

Scientific Research Applications

Dinoterb acetate has a wide range of applications in scientific research:

Mechanism of Action

Dinoterb acetate exerts its herbicidal effects by inhibiting the photosynthesis process in plants. It targets specific enzymes involved in the electron transport chain within the chloroplasts, leading to the disruption of energy production and ultimately causing plant death . The compound’s high volatility allows it to be effective even at low concentrations, making it a potent herbicide.

Comparison with Similar Compounds

    Dinoseb: Another herbicide with a similar structure but different functional groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.

    Paraquat: A non-selective herbicide with a different chemical structure and mode of action.

Uniqueness: Dinoterb acetate is unique due to its specific nitration and esterification process, which imparts distinct chemical properties such as high volatility and low solubility. These properties make it particularly effective as a pre-emergence herbicide, distinguishing it from other herbicides that may require higher concentrations or different application methods.

Properties

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYKXALMDAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185856
Record name Dinoterb acetate [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-27-1
Record name Dinoterb acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoterb acetate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoterb acetate [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4,6-dinitrophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOTERB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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